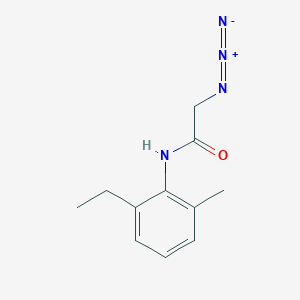

2-azido-N-(2-ethyl-6-methylphenyl)acetamide

Vue d'ensemble

Description

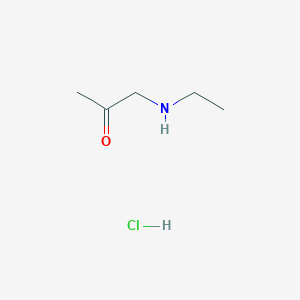

2-azido-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol1. It is available for purchase from various chemical suppliers21.

Synthesis Analysis

Unfortunately, specific information on the synthesis of 2-azido-N-(2-ethyl-6-methylphenyl)acetamide is not readily available from the search results. However, similar compounds such as 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide have been synthesized and studied34.Molecular Structure Analysis

The molecular structure of 2-azido-N-(2-ethyl-6-methylphenyl)acetamide is not directly provided in the search results. However, the molecular formula C11H14N4O suggests that it contains 11 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom1.Chemical Reactions Analysis

Specific chemical reactions involving 2-azido-N-(2-ethyl-6-methylphenyl)acetamide are not mentioned in the search results. Further research in scientific literature may provide more detailed information.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-azido-N-(2-ethyl-6-methylphenyl)acetamide are not fully detailed in the search results. The molecular weight is given as 218.26 g/mol1, but other properties such as melting point, boiling point, and solubility are not provided.Applications De Recherche Scientifique

-

- Application : α-Azido ketones are versatile and valuable synthetic intermediates known for their wide variety of applications .

- Methods : They are used in the synthesis of a number of biologically important heterocyclic compounds . They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .

- Results : These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

-

- Application : The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications .

- Methods : This is particularly relevant for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

- Results : The specific outcomes or quantitative data were not provided in the source .

-

- Application : α-Azido ketones are used in the synthesis of a number of biologically important heterocyclic compounds . They are known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

- Methods : α-Azido ketones produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols . They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .

- Results : These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

-

- Application : N-Styryl benzyl-tethered(azido)ynamide(N-((2-(azidomethyl)phenyl)ethynyl)-N-cinnamyl-4-methylbenzene sulfonamide) was selected as the model substrate .

- Methods : Cu(CH 3 CN) 4 BF 4 was used as a catalyst to give ((8b R,9 R,9a S)-9-phenyl-2-tosyl-2,4,9,9a-tetrahydro-1 H-benzo[e]cyclopropa[c]indole) (37a) in 86% yield .

- Results : The specific outcomes or quantitative data were not provided in the source .

-

- Application : α-Azido ketones are known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

- Methods : α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds . They produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

- Results : These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

-

- Application : N-Styryl benzyl-tethered(azido)ynamide(N-((2-(azidomethyl)phenyl)ethynyl)-N-cinnamyl-4-methylbenzene sulfonamide) was selected as the model substrate .

- Methods : Cu(CH 3 CN) 4 BF 4 was used as a catalyst to give ((8b R,9 R,9a S)-9-phenyl-2-tosyl-2,4,9,9a-tetrahydro-1 H-benzo[e]cyclopropa[c]indole) (37a) in 86% yield .

- Results : The specific outcomes or quantitative data were not provided in the source .

Safety And Hazards

Specific safety and hazard information for 2-azido-N-(2-ethyl-6-methylphenyl)acetamide is not available in the search results. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.

Orientations Futures

The future directions of research or applications involving 2-azido-N-(2-ethyl-6-methylphenyl)acetamide are not specified in the search results. The potential uses and investigations of this compound would likely depend on its physical and chemical properties, as well as the specific field of study or industry in which it is being used.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

Propriétés

IUPAC Name |

2-azido-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-9-6-4-5-8(2)11(9)14-10(16)7-13-15-12/h4-6H,3,7H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHQULJOLWPGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(2-ethyl-6-methylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)

![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)